1-Benzylazetidin-3-amine dihydrochloride

Description

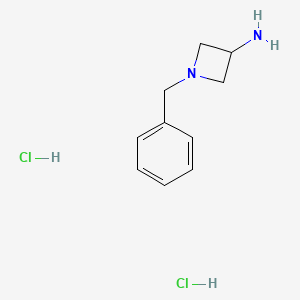

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJBWUKPJLINKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704391 | |

| Record name | 1-Benzylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307683-81-3 | |

| Record name | 1-Benzylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Benzylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 1-Benzylazetidin-3-amine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established data with well-founded estimations based on the properties of structurally similar compounds and general chemical principles.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point, boiling point, and solubility are often not experimentally determined for every research chemical and are therefore presented as predicted or unconfirmed.

| Property | Value | Source |

| CAS Number | 1307683-81-3 | Vendor Information |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Vendor Information |

| Molecular Weight | 235.15 g/mol | Vendor Information |

| Appearance | White to off-white solid (Predicted) | General knowledge of amine hydrochlorides |

| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point, likely decomposing upon melting, which is characteristic of amine dihydrochlorides. | Inferred from properties of similar compounds |

| Boiling Point | Not applicable. Decomposes at high temperatures. | General knowledge of amine hydrochlorides |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its ionic nature.[1] Limited solubility is expected in non-polar organic solvents.[2] | Inferred from properties of amine salts[1][2] |

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a central four-membered azetidine ring, with a benzyl group attached to the nitrogen atom and an amine group at the 3-position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.

Caption: 2D structure of this compound.

Experimental Protocols

Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Disclaimer: This is a representative, non-validated protocol. Researchers should consult relevant literature for detailed procedures and optimize conditions for their specific needs. Standard laboratory safety precautions should be strictly followed.

Biological and Research Context

Azetidine-containing compounds are of significant interest in medicinal chemistry and drug discovery, particularly in the field of neuroscience.[3] The constrained four-membered ring of the azetidine scaffold can impart favorable properties to drug candidates, such as improved metabolic stability and receptor-binding affinity.

Potential Applications in Neuroscience Research

-

Scaffold for Drug Design: this compound can serve as a versatile building block for the synthesis of more complex molecules targeting the central nervous system.[3]

-

GABA Uptake Inhibition: Structurally related azetidine derivatives have been investigated as inhibitors of gamma-aminobutyric acid (GABA) uptake, suggesting a potential role in modulating neurotransmission.[4]

-

Glycine Transporter-1 (GlyT1) Inhibition: Azetidine-based compounds have been developed as selective inhibitors of GlyT1, which have shown memory-enhancing properties in preclinical studies.[5]

-

Antidepressant Activity: Certain tricyclic derivatives of azetidine have demonstrated potential antidepressant activity in animal models.[6]

The benzyl group in this compound can serve as a handle for further chemical modification or may contribute to the molecule's interaction with biological targets through hydrophobic and aromatic interactions. The primary amine group provides a site for further functionalization or can act as a key pharmacophoric feature.

Safety and Handling

A comprehensive, experimentally verified safety profile for this compound is not available. However, based on the general properties of amine hydrochlorides, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid exposure.

Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable research chemical with potential applications as a building block in the synthesis of novel compounds, particularly for neuroscience drug discovery. While specific experimental data on its physicochemical properties are limited, its structural features suggest it is a water-soluble, crystalline solid. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential in the development of new therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylazetidin-3-amine dihydrochloride

CAS Number: 1307683-81-3

This technical guide provides a comprehensive overview of 1-Benzylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and characterization.

Chemical Properties and Data

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1307683-81-3 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | |

| Molecular Weight | 235.15 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

Synthesis of 1-Benzylazetidin-3-ol

A robust method for the preparation of 1-benzylazetidin-3-ol involves the reaction of benzylamine with epichlorohydrin.[2][3]

Experimental Protocol:

-

To a solution of benzylamine in water at 0-5°C, slowly add epichlorohydrin.

-

Stir the reaction mixture at this temperature for 16 hours.

-

Isolate the crude product by filtration, wash with water, and dry under vacuum.

-

Dissolve the crude product in acetonitrile and add sodium carbonate.

-

Heat the mixture to 80-90°C and stir for 16 hours under reflux.

-

After completion, the product, 1-benzylazetidin-3-ol, can be isolated and purified.

DOT Script for the Synthesis of 1-Benzylazetidin-3-ol:

Conversion of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-amine

Two primary strategies can be employed for this conversion:

Method A: Via Mesylation and Amination

This method involves the activation of the hydroxyl group by mesylation, followed by nucleophilic substitution with an amine source.[4]

Experimental Protocol:

-

React 1-benzylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.

-

The resulting mesylate intermediate is then treated with an ammonia source, such as ammonium hydroxide in isopropanol, in a sealed reactor at elevated temperature (e.g., ~70°C) to yield 1-benzylazetidin-3-amine.[4]

Method B: Via Oxidation and Reductive Amination

This route involves the oxidation of the alcohol to a ketone, followed by reductive amination.

Experimental Protocol:

-

Oxidize 1-benzylazetidin-3-ol to 1-benzylazetidin-3-one using a suitable oxidizing agent (e.g., Swern oxidation).

-

Perform a reductive amination of the resulting ketone with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form 1-benzylazetidin-3-amine.[5][6]

Formation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt to improve stability and solubility.

Experimental Protocol:

-

Dissolve the free base, 1-benzylazetidin-3-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

DOT Script for the Overall Synthetic Workflow:

Characterization Data

Detailed analytical data for this compound is crucial for confirming its identity and purity. While a comprehensive public dataset is not available, typical characterization would include NMR spectroscopy, mass spectrometry, and HPLC analysis. For reference, spectral data of related compounds are often used to predict the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons, and the protons of the azetidine ring. The protons on the azetidine ring will likely appear as multiplets due to coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the azetidine ring.

Note: Specific chemical shift values can be obtained from commercial suppliers or through direct experimental analysis.[1]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free base (C₁₀H₁₄N₂). The expected molecular ion peak [M+H]⁺ would be at m/z 179.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid) would typically be employed.

Applications in Research and Drug Development

Substituted azetidines are recognized as important scaffolds in medicinal chemistry due to their ability to introduce conformational rigidity and act as bioisosteres for other cyclic systems.[7][8][9] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the benzyl group offer sites for further functionalization, allowing for the exploration of a wide chemical space in the development of novel drug candidates. Azetidine derivatives have been investigated for a range of biological activities, including as antibacterial, anti-inflammatory, and central nervous system agents.[8][10][11] The specific pharmacological profile of this compound and its derivatives would be the subject of further biological screening and investigation.

References

- 1. 1307683-81-3|this compound|BLD Pharm [bldpharm.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: Molecular Weight of 1-Benzylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-Benzylazetidin-3-amine dihydrochloride, a compound of interest in pharmaceutical research and drug development. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight, presenting all quantitative data in clear, structured tables.

Chemical Identity and Molecular Formula

1-Benzylazetidin-3-amine is a substituted azetidine, featuring a benzyl group attached to the nitrogen atom of the azetidine ring and an amine group at the 3-position. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms by two equivalents of hydrogen chloride.

Through a comprehensive review of chemical databases, the molecular formula of the free base, 1-Benzylazetidin-3-amine, has been determined to be C₁₀H₁₄N₂.

The dihydrochloride salt incorporates two molecules of hydrogen chloride (HCl). Therefore, the molecular formula of this compound is C₁₀H₁₆Cl₂N₂ .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The following table summarizes the atomic weights of the elements present in this compound.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

| Chlorine | Cl | 35.453 |

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

Calculation for 1-Benzylazetidin-3-amine (C₁₀H₁₄N₂):

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 14 | 1.008 | 14.112 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Total | 162.236 |

Calculation for Hydrogen Chloride (HCl):

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Hydrogen | 1 | 1.008 | 1.008 |

| Chlorine | 1 | 35.453 | 35.453 |

| Total | 36.461 |

Calculation for this compound (C₁₀H₁₆Cl₂N₂):

The molecular weight of the dihydrochloride is the sum of the molecular weight of the free base and two times the molecular weight of HCl.

| Component | Molecular Weight ( g/mol ) |

| 1-Benzylazetidin-3-amine | 162.236 |

| 2 x Hydrogen Chloride | 72.922 |

| Total Molecular Weight | 235.158 |

Summary of Molecular Weight Data

The following table provides a concise summary of the molecular weight information for 1-Benzylazetidin-3-amine and its dihydrochloride salt.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzylazetidin-3-amine | C₁₀H₁₄N₂ | 162.24 |

| This compound | C₁₀H₁₆Cl₂N₂ | 235.16 |

Note: Molecular weights are rounded to two decimal places for convenience.

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent parts that contribute to the final molecular weight of this compound.

Caption: Component contribution to the final molecular weight.

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using techniques such as mass spectrometry.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.

-

Ionization: Electrospray ionization (ESI) is a commonly employed technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leaving behind protonated molecular ions of the analyte. For the dihydrochloride salt, the primary observed ion would likely be the [M+H]⁺ or [M+2H]²⁺ of the free base.

-

Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the protonated molecule of 1-Benzylazetidin-3-amine (e.g., at an m/z corresponding to C₁₀H₁₅N₂⁺) is identified. The high-resolution measurement allows for the confirmation of the elemental composition and, consequently, the accurate molecular weight of the free base. The presence of the dihydrochloride is inferred from the sample identity and can be supported by techniques like elemental analysis.

Elemental Analysis Protocol:

-

Sample Preparation: A precisely weighed amount of the dry, pure this compound is used.

-

Instrumentation: A CHN analyzer is used for the determination of carbon, hydrogen, and nitrogen content. A separate analysis is performed for chlorine content, often by titration or ion chromatography after combustion.

-

Combustion: The sample is combusted in a high-temperature furnace in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

-

Separation and Detection: The combustion products are separated by gas chromatography and detected by thermal conductivity or other suitable detectors. The amount of each gas is quantified.

-

Calculation: The weight percentages of carbon, hydrogen, nitrogen, and chlorine in the sample are calculated.

-

Comparison: The experimentally determined percentages are compared with the theoretical percentages calculated from the molecular formula (C₁₀H₁₆Cl₂N₂). A close agreement confirms the molecular formula and, by extension, the calculated molecular weight.

Elucidation of the Structure of 1-Benzylazetidin-3-amine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidin-3-amine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted azetidine core. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing plausible synthetic routes, methodologies for characterization, and expected analytical data. The information presented herein is compiled from established chemical principles and spectroscopic data from closely related analogues, offering a robust framework for researchers working with this and similar molecules.

Chemical Structure and Properties

-

IUPAC Name: 1-benzylazetidin-3-amine;dihydrochloride

-

CAS Number: 1307683-81-3

-

Molecular Formula: C₁₀H₁₆Cl₂N₂

-

Molecular Weight: 235.15 g/mol

-

Canonical SMILES: C1N(C(C1)N)CC2=CC=CC=C2.Cl.Cl

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 235.15 g/mol | Calculated |

| Topological Polar Surface Area | 29.26 Ų | Calculated |

| Hydrogen Bond Donor Count | 3 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Characterization

A likely synthetic pathway starts from 1-benzhydrylazetidin-3-ol, which can be synthesized from benzhydrylamine and epichlorohydrin. The hydroxyl group can then be converted to a leaving group (e.g., mesylate) and subsequently displaced by an amine source, such as ammonia. Finally, debenzhydrylation followed by N-benzylation would yield the target compound. A more direct, albeit potentially lower-yielding, route could involve the direct N-benzylation of 3-aminoazetidine.

Proposed Synthesis Workflow

Caption: Proposed synthetic routes to this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.4-7.6 | m | 5H | Phenyl-H |

| ~ 4.4 | s | 2H | Benzyl-CH₂ |

| ~ 4.1-4.3 | m | 2H | Azetidine-CH₂ (adjacent to N) |

| ~ 3.8-4.0 | m | 2H | Azetidine-CH₂ (adjacent to CH-NH₂) |

| ~ 3.5-3.7 | m | 1H | Azetidine-CH |

Table 3: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~ 130-135 | Phenyl-C (quaternary) |

| ~ 128-130 | Phenyl-CH |

| ~ 60 | Benzyl-CH₂ |

| ~ 55 | Azetidine-CH₂ (adjacent to N) |

| ~ 48 | Azetidine-CH |

| ~ 30 | Azetidine-CH₂ (adjacent to CH-NH₂) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3200 | Strong, broad | N-H stretch (amine) |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1250-1000 | Medium | C-N stretch |

| ~ 750-700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 162 | [M-2HCl]⁺ (Free base molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 71 | [C₄H₇N]⁺ (Fragment from azetidine ring cleavage) |

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the structural elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Context and Signaling Pathways

Azetidine-containing compounds have garnered significant attention in drug discovery for their ability to modulate the activity of various biological targets.[1] For instance, derivatives of this class have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in numerous cancers.

Caption: Potential inhibition of the STAT3 signaling pathway by azetidine derivatives.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. While specific experimental data for this compound is not widely published, a comprehensive understanding of its structure can be inferred from the well-established principles of organic chemistry and spectroscopy, and by comparison with closely related analogues. The azetidine scaffold present in this molecule makes it and its derivatives attractive candidates for further investigation in drug discovery programs, potentially targeting signaling pathways crucial in various diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this and similar compounds.

References

An In-depth Technical Guide on the Spectral Analysis of 1-Benzylazetidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Benzylazetidin-3-amine dihydrochloride, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data based on the analysis of its structural components and data from analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.3 - 4.5 | t | 2H | CH₂ adjacent to benzyl group |

| ~ 4.0 - 4.2 | m | 1H | CH-NH₃⁺ |

| ~ 3.8 - 4.0 | t | 2H | CH₂ in azetidine ring |

| ~ 3.5 - 3.7 | m | 2H | CH₂ in azetidine ring |

| ~ 9.0 - 10.0 | br s | 3H | -NH₃⁺ |

| ~ 4.5 - 5.0 | s | 2H | Benzyl CH₂ |

Note: Spectra recorded in D₂O will not show the -NH₃⁺ peak due to proton exchange. Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 130 - 135 | Quaternary | Aromatic C (ipso) |

| ~ 128 - 130 | Tertiary | Aromatic CH |

| ~ 127 - 129 | Tertiary | Aromatic CH |

| ~ 125 - 127 | Tertiary | Aromatic CH |

| ~ 60 - 65 | Secondary | Benzyl CH₂ |

| ~ 55 - 60 | Secondary | Azetidine CH₂ |

| ~ 45 - 50 | Tertiary | Azetidine CH-NH₃⁺ |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Ion Type | Comments |

| 177.14 | [M+H]⁺ | Monoisotopic mass of the free base |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment of benzyl group |

| 86.06 | [C₄H₈N]⁺ | Fragment from azetidine ring cleavage |

Note: Mass spectrometry of the dihydrochloride salt will typically show the mass of the protonated free base. Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI).

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3000 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic ring |

| ~ 1600 - 1500 | Medium | N-H Bend | -NH₃⁺ scissoring |

| ~ 1250 - 1020 | Medium | C-N Stretch | Aliphatic amine |

| ~ 740, 700 | Strong | C-H Bend | Monosubstituted benzene |

Note: The broadness of the N-H stretch is characteristic of amine salts. The fingerprint region (<1500 cm⁻¹) will contain more complex vibrations.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄)

-

NMR tubes (5 mm)

-

Internal standard (optional, e.g., TMS or a residual solvent peak)

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube. For samples that are difficult to dissolve, gentle warming or vortexing may be applied. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.[2][3][4]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound (~1 mg)

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

-

Mass Spectrometer (e.g., LC-MS with ESI source)

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature for ESI).

-

Select the desired mass range and scan mode (e.g., full scan, product ion scan).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If fragmentation data is required, perform MS/MS analysis on the parent ion.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the benzyl and azetidine groups.

-

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the spectral analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pure.mpg.de [pure.mpg.de]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. sc.edu [sc.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Solubility Profile of 1-Benzylazetidin-3-amine Dihydrochloride and Related Amine Hydrochlorides for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development.[1][2] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream and reach its target.[1][3] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, leading to challenges in formulation, reduced bioavailability, and potentially misleading results in preclinical assays.[1][3] Therefore, determining the solubility profile of a drug candidate like 1-Benzylazetidin-3-amine dihydrochloride at the earliest stages of research is crucial to de-risk projects and guide lead optimization.[4][5] Early assessment of solubility helps in identifying potential liabilities, enabling chemists to make necessary structural modifications or allowing for the development of appropriate formulation strategies to enhance bioavailability.[3][4]

Physicochemical Properties Influencing Solubility of Amine Hydrochlorides

The solubility of a compound is governed by its physicochemical properties and the conditions of the solvent system.[3][6] For an amine hydrochloride salt like this compound, several factors are key:

-

Ionic Nature: As a dihydrochloride salt, the molecule is charged and polar. This ionic character generally promotes solubility in polar solvents like water, as the ions can interact favorably with water dipoles.[7]

-

Hydrogen Bonding: The amine groups in the molecule can act as hydrogen bond donors, and the nitrogen atoms as acceptors, facilitating interactions with protic solvents such as water.[7][8]

-

pH-Dependence: The solubility of amine salts is highly dependent on the pH of the medium. In acidic to neutral pH, the amine is protonated, existing in its more soluble salt form. As the pH increases, the amine can be deprotonated to its less soluble free base form.

-

Molecular Structure: The presence of the non-polar benzyl group introduces a hydrophobic region to the molecule. The overall solubility will be a balance between the hydrophilic contributions of the charged azetidine amine core and the hydrophobic nature of the benzyl substituent.[7][9]

-

Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3][6]

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess a large number of compounds.[10][11] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) upon addition to an aqueous buffer.[5][10] The result is often referred to as "apparent solubility" and can be influenced by the rate of precipitation and the presence of amorphous forms.

Detailed Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[11][12]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[12]

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the wells to achieve the target compound concentrations.[12] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[10][12]

-

Measurement: Measure the turbidity of each well using a laser nephelometer, which detects light scattering from undissolved particles (precipitate).[10][12]

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the "gold standard."[13][14] It is used in later stages of drug development to obtain precise data for formulation and preclinical studies.[5][10] The assay involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.

Detailed Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the test solvent (e.g., water, PBS pH 7.4, simulated gastric fluid).[13][15] The presence of visible solid material is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[10][15]

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][15] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.[15]

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different conditions.

Table 1: Solubility Profile of this compound (Template)

| Assay Type | Solvent/Medium | pH | Temperature (°C) | Incubation Time (h) | Analytical Method | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | 2 | Nephelometry | ||

| Kinetic | FaSSIF* | 6.5 | 37 | 2 | Nephelometry | ||

| Kinetic | FeSSIF** | 5.0 | 37 | 2 | Nephelometry | ||

| Thermodynamic | Water | ~5.0*** | 25 | 24 | HPLC-UV | ||

| Thermodynamic | PBS | 7.4 | 25 | 24 | HPLC-UV | ||

| Thermodynamic | SGF**** | 1.2 | 37 | 24 | LC-MS |

* Fasted State Simulated Intestinal Fluid ** Fed State Simulated Intestinal Fluid *** Approximate pH of the dihydrochloride salt in unbuffered water **** Simulated Gastric Fluid

Visualizing the Solubility Assessment Workflow

A logical workflow ensures a systematic approach to characterizing a compound's solubility. The following diagram illustrates a typical process from initial screening to detailed characterization.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Solubility in drug discovery: Significance and symbolism [wisdomlib.org]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to the Stability and Storage of 1-Benzylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Benzylazetidin-3-amine dihydrochloride. While specific public data on its degradation kinetics is limited, this guide synthesizes available information from safety data sheets and chemical supplier recommendations for this and structurally related compounds. It outlines best practices for storage and handling to ensure the compound's integrity and provides a general framework for experimental stability assessment.

Physicochemical and Stability Profile

While detailed experimental stability data for this compound is not extensively published, a profile can be constructed from supplier data and information on analogous amine hydrochloride compounds. The dihydrochloride salt form is utilized to enhance solubility and stability compared to the free base. However, like many amine salts, it can be susceptible to environmental factors.

Table 1: Summary of Stability and Storage Data

| Parameter | Recommendation / Data |

| Recommended Storage Temp. | 2°C to 8°C (Refrigerated)[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[1][2] |

| Light Sensitivity | Avoid direct sunlight and UV radiation[3] |

| Hygroscopicity | Assumed to be hygroscopic; protect from moisture[2][3] |

| Chemical Stability | Stable under recommended storage conditions[2][4] |

| Incompatible Materials | Strong oxidizing agents[2][4] |

| Container | Store in a tightly-closed container[2][4] |

| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[2] |

Recommended Storage and Handling Procedures

To maintain the quality and integrity of this compound, the following storage and handling procedures are recommended:

-

Upon Receipt: The compound should be stored immediately in a refrigerator at 2°C to 8°C.

-

Inert Atmosphere: As the material may be sensitive to air and moisture, storage under an inert gas like argon or nitrogen is crucial, especially for long-term storage.[1][2] Many suppliers ship the product under an inert atmosphere.

-

Protection from Moisture: The compound is likely hygroscopic.[2][3] Keep the container tightly sealed to prevent moisture absorption, which can lead to degradation or hydrolysis. Handling should ideally occur in a controlled-humidity environment or a glovebox.

-

Protection from Light: To prevent photochemical degradation, store the compound in an opaque or amber vial.[3]

-

General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]

Framework for Experimental Stability Assessment

For drug development and research applications, it is often necessary to perform bespoke stability studies. A general workflow for such an assessment is presented below.

References

Synthesis of 1-Benzylazetidin-3-amine Dihydrochloride: A Technical Guide to Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes and starting materials for the preparation of 1-Benzylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical development. The following sections detail the most common precursor molecules and provide insights into their conversion to the target compound, supported by experimental data and workflow visualizations.

Core Starting Materials and Synthetic Strategies

The synthesis of this compound predominantly originates from readily available and cost-effective chemical building blocks. The most frequently employed starting materials include epichlorohydrin and benzylamine, which undergo a series of reactions to form the core azetidine ring structure. Alternative routes may utilize precursors such as 3-amino-1-propanol or pre-formed azetidine rings like azetidin-3-ol.

The general synthetic pathway involves the initial formation of a 1-benzylazetidin-3-ol intermediate, which is then converted to the corresponding amine. The final step typically involves the formation of the dihydrochloride salt.

Key Synthetic Route: Epichlorohydrin and Benzylamine

A widely adopted and economically viable method for the synthesis of this compound begins with the reaction between epichlorohydrin and benzylamine.[1][2][3] This approach is favored due to the low cost and commercial availability of the starting materials.[4][5]

The initial reaction involves the ring-opening of epichlorohydrin by benzylamine to form an N-benzyl-3-amino-1-chloropropan-2-ol intermediate.[3] This intermediate is then cyclized to yield 1-benzylazetidin-3-ol.[1] Subsequent conversion of the hydroxyl group to an amine, followed by salt formation, yields the final product.

Caption: Synthetic workflow from epichlorohydrin and benzylamine.

Quantitative Data from Experimental Protocols

The following table summarizes key quantitative data from various experimental protocols for the synthesis of intermediates leading to this compound.

| Starting Materials | Intermediate Product | Reaction Conditions | Yield | Purity | Reference |

| Benzylamine, Epichlorohydrin | Intermediate Product | 0-5 °C, 12 hours in water | - | - | [2] |

| N-benzyl-3-amino-1-chloropropan-2-ol | 1-Benzylazetidin-3-ol | Reflux in triethylamine, 13 hours | - | - | [1] |

| Benzylamine, Epichlorohydrin | 1-Benzylazetidin-3-ol | - | >86% | >95% | [2] |

Detailed Experimental Protocols

Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol from Epichlorohydrin and Benzylamine:

A common procedure involves the reaction of epichlorohydrin with benzylamine.[3] The reactants are typically mixed in an organic solvent, such as cyclohexane, at temperatures ranging from 10°C to 50°C for a duration of 12 to 36 hours.[3] An alternative method utilizes an aqueous reaction medium, which has been shown to provide useful yields.[1] One specific protocol involves dissolving benzylamine in water, cooling the solution to 0-5°C, and then slowly adding epichlorohydrin. The reaction is maintained at this temperature for 12 hours.[2]

Synthesis of 1-Benzylazetidin-3-ol by Cyclization:

The cyclization of N-benzyl-3-amino-1-chloropropan-2-ol is a crucial step in forming the azetidine ring.[1] A patented method describes taking up 333g of N-benzyl-3-amino-1-chloropropan-2-ol in 1665 ml of triethylamine, adding 10g of tetrabutylammonium iodide as a phase transfer catalyst, and refluxing the mixture for 13 hours.[1] After cooling, the hydrochloride precipitate is filtered off, and the filtrate is evaporated to yield the product.[1] The cyclization is generally carried out at an elevated temperature, for example, from 50° to 150°C.[3]

Alternative Starting Materials

While the epichlorohydrin route is prevalent, other starting materials can also be employed.

-

3-Amino-1-propanol: This commercially available amino alcohol can serve as a precursor.[6][7][8][9] Synthetic strategies would involve the protection of the amino group, activation of the hydroxyl group, and subsequent cyclization and deprotection steps.

-

Azetidin-3-ol: For syntheses where the azetidine ring is already formed, 1-benzylazetidin-3-ol can be used as the direct precursor.[4] This intermediate can be synthesized from benzylamine and epichlorohydrin.[4][5] The subsequent steps would then focus on the conversion of the hydroxyl group to the amine.

Caption: Relationship between various starting materials and the final product.

References

- 1. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 3. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. univarsolutions.com [univarsolutions.com]

- 9. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

1-Benzylazetidin-3-amine Dihydrochloride: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-amine dihydrochloride is a synthetic organic compound featuring a core azetidine ring, a four-membered nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The constrained nature of the azetidine ring can impart favorable pharmacological properties, such as increased metabolic stability and improved binding affinity to biological targets. This technical guide provides a review of the currently available scientific and technical information regarding this compound, with a focus on its synthesis, chemical properties, and potential applications in drug discovery.

Chemical Properties and Data

Publicly available data on this compound is primarily limited to basic chemical identifiers and properties. A summary of this information is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1307683-81-3 | BLD Pharm |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | BLD Pharm |

| Molecular Weight | 235.15 g/mol | BLD Pharm |

| Appearance | White to off-white solid (presumed) | General chemical knowledge |

| Solubility | Expected to be soluble in water | General chemical knowledge |

Synthesis and Experimental Protocols

A general workflow for the synthesis of substituted azetidines is depicted in the following diagram.

Caption: Proposed general synthetic workflow for this compound.

It is important to note that this represents a generalized scheme, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.

While a specific protocol for the target molecule is elusive, a method for a related compound, 1-benzhydryl-3-hydroxylazetidine hydrochloride, has been described in the patent literature (CN104356040A). This process involves the reaction of benzhydrylamine with epichlorohydrin in methanol. Although not a direct synthesis of the target amine, it provides insight into the formation of the core azetidine structure.

Biological Activity and Applications in Drug Discovery

There is a significant lack of published data on the specific biological activity of this compound. However, the broader class of azetidine derivatives has been explored for a variety of therapeutic applications. For instance, derivatives of the related 1-benzhydryl-N-methylazetidin-3-amine have been investigated for their potential as anticonvulsant and antidepressant agents.[1]

The azetidine scaffold is often incorporated into drug candidates to modulate their physicochemical properties and pharmacological profiles. The benzyl group in this compound provides a lipophilic character, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine at the 3-position offers a key functional group for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships (SAR).

Given the structural similarities to other biologically active azetidines, it is plausible that this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents targeting the central nervous system or other disease areas. However, without specific biological data, its role in any signaling pathway remains speculative.

Conclusion and Future Directions

This compound is a chemical entity with potential utility in medicinal chemistry and drug discovery. However, the publicly available scientific literature is currently sparse, with a notable absence of detailed synthetic protocols, quantitative biological data, and defined roles in cellular signaling. The information that is available is largely confined to chemical supplier databases and patent literature for related compounds.

For researchers and drug development professionals, this compound represents an under-explored area. Future research should focus on:

-

Development and publication of a robust and scalable synthetic route to make the compound more accessible for research.

-

Screening for biological activity across a range of therapeutically relevant targets to identify potential lead compounds.

-

Elucidation of the structure-activity relationships of derivatives to optimize for potency, selectivity, and pharmacokinetic properties.

The generation of such data will be crucial in determining the true potential of this compound and its derivatives as valuable tools in the development of new medicines.

References

The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and History of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique stereochemical properties offer a compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and therapeutic applications of azetidine-containing molecules. We present a chronological journey through key synthetic methodologies, detailed experimental protocols for seminal preparations, and a focused look at the role of azetidines in modulating critical signaling pathways, supported by quantitative data and workflow visualizations.

The Genesis of a Strained Ring: Discovery and Early History

The history of azetidine begins in 1888 with the pioneering work of German chemists Siegmund Gabriel and J. Weiner.[1] Their landmark synthesis, published in the Berichte der deutschen chemischen Gesellschaft, detailed the intramolecular cyclization of γ-bromopropylamine upon treatment with a base.[1] This seminal discovery laid the foundation for the exploration of this unique heterocyclic system. The inherent ring strain of the four-membered ring, a consequence of bond angle deviation from the ideal tetrahedral geometry, posed a significant synthetic challenge to early chemists, making its initial isolation a remarkable achievement.[1]

The classical approach, and the one employed in its initial discovery, involves the intramolecular cyclization of a γ-amino halide or a related substrate.[1] While foundational, these early methods were often characterized by low yields and lacked general applicability.[1]

Evolution of Synthetic Methodologies

The growing recognition of the azetidine motif's potential in various scientific fields has catalyzed the development of more sophisticated and efficient synthetic strategies. These can be broadly categorized as follows:

-

Intramolecular Cyclizations: This remains a fundamental approach, with significant modern refinements.

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, has emerged as a powerful tool for constructing functionalized azetidines.[2]

-

Ring Contraction and Expansion: Methodologies involving the contraction of five-membered rings or the expansion of three-membered rings (aziridines) provide alternative routes to the azetidine core.[3]

-

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) offers another viable synthetic pathway.[3]

Key Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for two significant azetidine syntheses: the classical synthesis of azetidine itself and a modern asymmetric synthesis of the biologically important azetidine-2-carboxylic acid.

Classical Synthesis of Azetidine

This procedure is adapted from the foundational principles of intramolecular cyclization.

Reaction: Intramolecular cyclization of γ-bromopropylamine hydrobromide.

Reagents and Conditions:

-

γ-bromopropylamine hydrobromide

-

Potassium hydroxide

-

Mineral oil (as solvent)

-

Heat (140-150 °C)

Procedure:

-

A stirred mixture of potassium hydroxide pellets in white mineral oil is heated to 140–150 °C in a four-necked, round-bottomed flask fitted with a stirrer, thermometer, dropping funnel, and a Vigreux column with a vacuum-distillation head.[4]

-

γ-bromopropylamine hydrobromide is added dropwise at a rate sufficient to maintain the reaction temperature at 150 °C.[4]

-

The resulting azetidine is distilled directly from the reaction mixture under reduced pressure.[4]

-

Redistillation of the crude product yields pure azetidine.[4]

Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

This modern protocol highlights the synthesis of a specific enantiomer, crucial for many pharmaceutical applications.[5]

Reaction: Multi-step synthesis starting from N-benzyl protected amino acid derivative.

Key Steps and Reagents:

-

Chlorination: Treatment of (S)-Benzyl [(2-hydroxy-ethyl)-(1-phenyl-ethyl)-amino]-ethanoate with thionyl chloride in dichloromethane.[5]

-

Cyclization: Intramolecular alkylation of the resulting chloro-derivative to form the azetidine ring.[5]

-

Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) in methanol to remove the benzyl protecting groups.[5]

Detailed Protocol for Deprotection Step:

-

To a solution of (S)-1-benzyl-azetidine-2-carboxylic acid benzyl ester (205 mg, 0.7 mmol) in methanol (20 mL) is added 10 wt % Pd/C (200 mg).[5]

-

The resulting mixture is stirred under a hydrogen atmosphere for 4 days.[5]

-

The reaction mixture is filtered through a short plug of Celite, which is then rinsed with methanol.[5]

-

The filtrate is concentrated under reduced pressure to yield (S)-azetidine-2-carboxylic acid as a white crystalline solid (71 mg, quantitative yield).[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activity of representative azetidine compounds, specifically focusing on their role as STAT3 inhibitors.

Table 1: In Vitro STAT3 Inhibitory Potency of Azetidine Analogues [6][7]

| Compound | Target | Assay | IC50 (µM) |

| 5a | STAT3 | EMSA | 0.55 |

| 5o | STAT3 | EMSA | 0.38 |

| 8i | STAT3 | EMSA | 0.34 |

| Proline Analogue 3 | STAT3 | EMSA | 2.4 |

| Pipecolamide Analogue 4 | STAT3 | EMSA | 5.4 |

| 7g | STAT1/STAT5 | EMSA | > 18 |

| 9k | STAT1/STAT5 | EMSA | > 18 |

EMSA: Electrophoretic Mobility Shift Assay

Table 2: Binding Affinity and Cellular Activity of Azetidine-based STAT3 Inhibitors [6][8]

| Compound | Target | Method | K D (nM) | Cellular EC50 (µM) | Cell Line |

| 7g | STAT3 | ITC | 880 | 0.9 - 1.9 | MDA-MB-231 |

| 9k | STAT3 | ITC | 960 | 0.9 - 1.9 | MDA-MB-231 |

ITC: Isothermal Titration Calorimetry

Azetidines in Drug Discovery: Targeting Signaling Pathways

The unique structural features of azetidines have positioned them as "privileged scaffolds" in drug discovery. Their rigid conformation can lead to improved binding affinity and selectivity for biological targets. A prominent example is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and survival.[6] Aberrant STAT3 activation is implicated in numerous cancers.[6] Azetidine-containing compounds have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.

STAT3 Signaling Pathway and Inhibition by Azetidine Compounds

The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of its inhibition by azetidine-based compounds.

Caption: STAT3 signaling pathway and inhibition by azetidine compounds.

Experimental Workflow for Evaluating Azetidine-Based Inhibitors

The discovery and validation of novel azetidine-based inhibitors follow a structured experimental workflow, as depicted below.

Caption: Experimental workflow for azetidine inhibitor evaluation.

Conclusion

From its challenging initial synthesis, the azetidine ring has firmly established itself as a valuable scaffold in contemporary chemical and pharmaceutical research. The continuous development of innovative synthetic methodologies has made a diverse array of functionalized azetidines accessible, fueling their exploration in drug discovery. The success of azetidine-based compounds as potent and selective inhibitors of key biological targets, such as STAT3, underscores the profound impact of this strained heterocycle. As our understanding of structure-activity relationships deepens and synthetic capabilities expand, the role of azetidines in the development of next-generation therapeutics is set to grow even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Biological Significance of the Azetidine Ring for Researchers, Scientists, and Drug Development Professionals.

The four-membered azetidine ring, a saturated nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, poised between the highly strained aziridine and the more flexible five-membered pyrrolidine, provides a strategic advantage in the design of potent and selective therapeutic agents.[1] This guide delves into the core biological significance of the azetidine moiety, offering a comprehensive overview of its role in medicinal chemistry, detailed experimental protocols, and a summary of key quantitative data.

The Azetidine Ring: A Privileged Scaffold in Drug Design

The utility of the azetidine ring in medicinal chemistry stems from a unique combination of structural and physicochemical properties. Its strained four-membered architecture, with a ring strain energy of approximately 25.4 kcal/mol, imparts a significant degree of conformational rigidity.[2][3] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1]

Furthermore, the azetidine ring is more stable and easier to handle than the corresponding three-membered aziridine ring, making it more amenable to synthetic manipulation and incorporation into drug candidates.[2][3] The presence of the nitrogen atom provides a handle for introducing polarity and hydrogen bonding capabilities, while also serving as a versatile point for substitution to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of this small, non-planar ring can also increase the fraction of sp³ carbons (Fsp³) in a molecule, a property often associated with improved solubility and reduced off-target toxicity.

Pharmacological Activities of Azetidine-Containing Compounds

Compounds incorporating the azetidine moiety have demonstrated a remarkably broad spectrum of pharmacological activities, underscoring the versatility of this scaffold in addressing a wide range of therapeutic targets.[4]

Anticancer Activity

Azetidine derivatives have shown significant promise as anticancer agents. One notable mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis.[5][6] Novel azetidine-based compounds have been developed as potent and irreversible STAT3 inhibitors, demonstrating low micromolar to sub-micromolar inhibitory concentrations in various cancer cell lines.[7][8][9] Another class of azetidin-2-one analogues acts as potent tubulin polymerization inhibitors, inducing mitotic arrest and apoptosis in cancer cells with nanomolar efficacy.[10]

Central Nervous System (CNS) Activity

The rigid nature of the azetidine ring makes it an ideal scaffold for designing ligands for CNS targets, where precise conformational control is often crucial for selectivity and potency. Azetidine derivatives have been successfully developed as inhibitors of GABA uptake, with some analogues showing high potency for the GAT-1 transporter.[11] Additionally, azetidine-based compounds have been explored as dopamine antagonists and triple reuptake inhibitors for the potential treatment of various neurological and psychiatric disorders.[4]

Anti-inflammatory and Immunomodulatory Effects

The Janus kinase (JAK) inhibitor, tofacitinib, is a prime example of an azetidine-containing drug with potent immunomodulatory effects. By inhibiting the JAK-STAT signaling pathway, tofacitinib effectively reduces the production of pro-inflammatory cytokines and is used in the treatment of autoimmune diseases like rheumatoid arthritis.

Other Therapeutic Areas

The pharmacological utility of the azetidine ring extends to various other therapeutic areas, including:

-

Antihypertensive: Azelnidipine is a calcium channel blocker used for the treatment of hypertension.

-

Anticholesteremic: Ezetimibe lowers cholesterol by inhibiting its absorption in the intestine.

-

Antimicrobial: Various azetidine derivatives have demonstrated antibacterial and antifungal activities.[4]

-

Antiviral: Azetidine-containing dipeptides have been investigated as inhibitors of the human cytomegalovirus (HCMV).[12]

Data Presentation: Quantitative Analysis of Azetidine-Containing Compounds

The following tables summarize key quantitative data for a selection of biologically active azetidine-containing compounds, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of Azetidine-Based Anticancer Agents

| Compound | Target/Mechanism | Cell Line | Assay | IC50/EC50 (µM) | Reference |

| H182 | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 0.66 | [7] |

| H172 (9f) | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 0.98 | [7] |

| H120 (8e) | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 1.75 | [7] |

| H105 (8f) | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 2.07 | [7] |

| Analogue 1a | Tubulin Polymerization | A549 | Antiproliferative | 0.0022 | [13] |

| Analogue 1a | Tubulin Polymerization | HCT116 | Antiproliferative | 0.0021 | [13] |

| 12l | Tubulin Polymerization | MCF-7 | Antiproliferative | 0.010 | [14] |

| 12l | Tubulin Polymerization | HT-29 | Antiproliferative | 0.003 | [14] |

Table 2: In Vitro Potency of Azetidine-Based CNS-Active Compounds

| Compound | Target | Assay | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative (diphenylbutenyl) | GAT-1 Uptake Inhibition | GABA Uptake Assay | 2.83 | [11] |

| Azetidin-2-ylacetic acid derivative (bis(3-methyl-2-thienyl)butenyl) | GAT-1 Uptake Inhibition | GABA Uptake Assay | 2.01 | [11] |

| 12d | GAT-3 Uptake Inhibition | GABA Uptake Assay | 15.3 | [11] |

| 18b | GAT-1 Uptake Inhibition | GABA Uptake Assay | 26.6 | [11] |

| 18e | GAT-3 Uptake Inhibition | GABA Uptake Assay | 31.0 | [11] |

Table 3: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs

| Drug | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Protein Binding (%) |

| Azelnidipine | 2.6 - 4.0 | 16.0 - 28.0 | < 50 | ~90 |

| Cobimetinib | 1.0 - 3.0 | ~49 | Not specified | Not specified |

| Tofacitinib | 0.5 - 1.0 | ~3 | 74 | 40 |

| Ezetimibe | Not specified | Not specified | Not specified | > 90 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Compounds.

Caption: MAPK/ERK Signaling Pathway and Inhibition by Cobimetinib.

Caption: General Workflow for Azetidine-Based Drug Discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key experiments cited in the evaluation of azetidine-containing compounds.

Synthesis of Azetidine Scaffolds

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various azetidine derivatives.[15]

-

Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine (1.0 eq) in methanol.

-

Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.3 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours, followed by refluxing for 72 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Purification: The crude product can be purified by crystallization or column chromatography to yield 1-benzhydryl-3-hydroxyazetidine.

Protocol 2: Staudinger Reaction for the Synthesis of Azetidin-2-ones (β-Lactams)

The Staudinger [2+2] cycloaddition of a ketene and an imine is a versatile method for the synthesis of the azetidin-2-one ring.[16]

-

Imine Formation: Prepare the desired imine by reacting an aldehyde with a primary amine.

-

Ketene Generation: In a separate flask, dissolve a suitable carboxylic acid chloride (e.g., chloroacetyl chloride) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0°C.

-

Cycloaddition: To the cooled solution of the acid chloride, add a tertiary amine base (e.g., triethylamine, 1.1 eq) dropwise to generate the ketene in situ. Immediately following, add a solution of the imine (1.0 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Biological Evaluation

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[3][5][10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-